
Nafamostat mesylate
Übersicht
Beschreibung
Nafamostat mesylate (C₁₉H₁₇N₅O₂·2CH₃SO₃H) is a synthetic serine protease inhibitor with broad-spectrum activity against coagulation factors (e.g., thrombin, factors VIIa, Xa, XIIa), complement system proteases, and transmembrane protease serine 2 (TMPRSS2) . It is clinically used as an anticoagulant during continuous kidney replacement therapy (CKRT) and for treating pancreatitis . Its short half-life (~8 minutes) and local action within dialysis circuits make it suitable for critically ill patients at high bleeding risk .
Vorbereitungsmethoden
Nafamostatmesilat kann durch verschiedene Verfahren synthetisiert werden. Ein übliches Verfahren beinhaltet die Reaktion von 4-Guanidinobenzoesäure mit 6-Amidino-2-Naphthol . Ein weiteres Verfahren beinhaltet die Synthese von Nafamostat aus 4-Guanidinobenzoylchlorid und 6-Amidino-2-Naphthol . Industrielle Produktionsverfahren konzentrieren sich häufig auf die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu erzielen und gleichzeitig gefährliche Reagenzien und Bedingungen zu minimieren .
Analyse Chemischer Reaktionen
Synthetic Reactions
Nafamostat mesylate is synthesized through a multi-step process involving esterification and salt formation. Key reactions include:
Intermediate Formation
- 3-Guanidinobenzoic Acid Hydrochloride Synthesis :
m-Aminobenzoic acid reacts with cyanamide in ethanol using hydrochloric acid (25–35% ethanol-HCl) as a catalyst.
Reaction Conditions :
Esterification
- The intermediate reacts with 6-amidino-2-naphthol mesylate using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents:
Reaction Conditions :
Salt Formation
- The free base is treated with methanesulfonic acid to form the mesylate salt:
Molar Ratios :
Metabolic Reactions
This compound undergoes rapid hydrolysis in vivo, primarily converting to 4-guanidinobenzoic acid (4-GBA) , an inactive metabolite.
Key Metabolic Pathways
Parameter | Value | Source |
---|---|---|
Half-life (IV) | 8–83 seconds (species-dependent) | |
Bioavailability (Oral) | 0.95–1.59% (rat model) | |
Primary Metabolite | 4-GBA |
- Enzymatic Hydrolysis :
Serum esterases cleave the ester bond, releasing 4-GBA and 6-amidino-2-naphthol mesylate .
Degradation and Stability
This compound is highly unstable under basic conditions and sensitive to pH, temperature, and light.
pH-Dependent Solubility and Degradation
pH | Solubility (mg/mL) | Total Impurities (%) |
---|---|---|
1.2 | 17.50 ± 0.014 | 0.21 |
6.8 | 15.37 ± 0.019 | 0.45 |
9.0 | 0.078 ± 0.005 | 3.12 |
Data from stability studies |
- Degradation Products :
Storage Conditions
- Optimal : Light-shielding container at 1–30°C
- Degradation Rate : Increases by 12% at 40°C/75% RH over 4 weeks
Impurity Formation
Critical impurities arise during synthesis and storage:
Common Impurities
Solid-Phase Extraction (SPE) Optimization
Washing Solvent | Eluting Solvent | Recovery (%) |
---|---|---|
0.1% Formic Acid | Methanol | 82.58 |
Distilled Water | 0.1% Formic Acid | 75.28 |
Optimal SPE conditions for LC-MS/MS quantification |
LC-MS/MS Parameters
- Ionization Mode : Positive ESI
- MRM Transition : m/z 174.4 → 165.8 (Nafamostat), m/z 177.4 → 168.9 (Internal Standard)
- Retention Time : 1.17 min
Reaction Mechanisms
-
Serine Protease Inhibition :
Nafamostat acts as a slow, tight-binding inhibitor, forming a stable acyl-enzyme intermediate with proteases like TMPRSS2 . -
Anticoagulant Activity :
Inhibits thrombin (Ki = 15 nM) and Factor Xa via competitive binding to active serine sites .
This comprehensive analysis underscores the compound’s reactivity in synthetic, metabolic, and degradative contexts, providing a foundation for quality control and therapeutic optimization.
Wissenschaftliche Forschungsanwendungen
Oncology Applications
Nafamostat mesylate has garnered attention for its potential anticancer properties. Research indicates that NM can inhibit tumor growth and metastasis across several cancer types:
- Mechanism of Action : NM exerts its antitumor effects through various signaling pathways, including the NF-κB pathway. It has been shown to induce apoptosis and inhibit proliferation in cancer cells by modulating the IκBα/NF-κB/p65 nuclear translocation process .
-
Cancer Types :
- Pancreatic Cancer : NM has demonstrated efficacy in reducing tumor volume and weight in in vivo models.
- Colorectal Cancer : Studies indicate that NM sensitizes cancer cells to chemotherapy agents like oxaliplatin, enhancing their effectiveness .
- Hepatocellular and Gastric Cancers : NM's combination with other chemotherapeutics has shown promising results in reducing NF-κB activity, leading to decreased tumor growth .
Table 1: Summary of Antitumor Effects of this compound
Cancer Type | Mechanism of Action | Results |
---|---|---|
Pancreatic | Inhibition of NF-κB signaling | Reduced tumor size and weight |
Colorectal | Sensitization to oxaliplatin | Increased apoptosis |
Hepatocellular | Combination with gemcitabine | Decreased NF-κB activation |
Gastric | Combination with paclitaxel | Enhanced chemotherapy efficacy |
Antiviral Applications
Recent studies have highlighted NM's potential as an antiviral agent, particularly against SARS-CoV-2:
- Mechanism : NM inhibits TMPRSS2, a protease essential for the viral entry into host cells. This action significantly reduces viral load in experimental models .
- Clinical Trials : The RACONA study demonstrated that NM could be safely administered to hospitalized COVID-19 patients, showing a good safety profile while potentially improving clinical outcomes .
Table 2: Clinical Trials Involving this compound for COVID-19
Study Name | Phase | Findings |
---|---|---|
RACONA | Phase II | Safe for use in hospitalized patients |
Ko et al. | Phase Ib/IIa | Reduced SARS-CoV-2 titers in lung tissue |
Anticoagulation Therapy
This compound is also recognized for its anticoagulant properties:
- Clinical Use : It has been utilized effectively in extracorporeal hemofiltration and dialysis due to its ability to inhibit multiple factors in the coagulation cascade .
- Mechanism : By inhibiting thrombin and other serine proteases involved in clot formation, NM helps maintain hemostasis during medical procedures requiring anticoagulation.
Table 3: Anticoagulant Applications of this compound
Application | Mechanism | Clinical Relevance |
---|---|---|
Extracorporeal Hemofiltration | Inhibition of thrombin and kallikrein | Prevents clotting during procedures |
Dialysis | Anticoagulant effect | Ensures smooth blood flow |
Wirkmechanismus
Nafamostat Mesylate inhibits various enzyme systems, including the coagulation and fibrinolytic systems (thrombin, Xa, and XIIa), the kallikrein-kinin system, the complement system, and pancreatic proteases . It acts as a slow tight-binding substrate, trapping the target protein in the acyl-enzyme intermediate form, resulting in apparent observed inhibition . This mechanism is crucial for its anticoagulant and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Pharmacological and Biochemical Comparisons
Camostat Mesylate
- Mechanism : Both nafamostat and camostat inhibit TMPRSS2, but nafamostat forms more stable enzyme-substrate complexes, resulting in 10-fold higher potency against SARS-CoV-2 entry .
- Antiviral Efficacy : In vitro studies show nafamostat achieves 15-fold greater inhibition of SARS-CoV-2 spike protein fusion compared to camostat (IC₅₀: 0.0022 μM vs. 0.034 μM) . Animal models confirm nafamostat’s superiority in blocking TMPRSS2-mediated viral entry .
- Clinical Use : Camostat is primarily used for pancreatitis, while nafamostat has broader applications in anticoagulation and antiviral therapy .
Heparin Sodium
- Mechanism : Heparin acts via antithrombin III, whereas nafamostat directly inhibits coagulation proteases .
- Safety : Heparin reduces platelet (PLT) counts and hemoglobin (HGB) levels, increasing anemia risk. Nafamostat preserves PLT/HGB levels, making it safer for patients with bleeding risks .
- Efficacy : In CKRT, heparin and nafamostat show comparable filter life (~26 hours), but nafamostat reduces bleeding complications .
Regional Citrate Anticoagulation (RCA)
- Mechanism : Citrate chelates calcium to prevent clotting, while nafamostat inhibits proteases .
- Safety : Both are safe for high-bleeding-risk patients, but citrate requires strict calcium monitoring. Nafamostat’s short half-life minimizes systemic effects .
- Efficacy : Observational studies report similar filter longevity between nafamostat and citrate (~24–26 hours) .
Data Tables
Table 1: Pharmacological Properties of Anticoagulants
Table 2: Clinical Outcomes in CKRT (Selected Studies)
Antiviral Comparisons Beyond Camostat
- Bromhexine : A TMPRSS2 inhibitor with weaker activity (IC₅₀: 0.75 μM) compared to nafamostat .
Biologische Aktivität
Nafamostat mesylate is a synthetic serine protease inhibitor that has garnered attention for its diverse biological activities, particularly in oncology and virology. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
This compound primarily functions as an inhibitor of serine proteases, including transmembrane protease serine 2 (TMPRSS2), which plays a crucial role in viral entry, particularly for viruses like SARS-CoV-2. By inhibiting these proteases, nafamostat can prevent viral replication and spread . Additionally, it has been shown to modulate various cellular pathways involved in cancer progression, such as the NF-κB signaling pathway, which is often implicated in tumor metastasis and angiogenesis .
Neuroblastoma Studies
Recent studies have highlighted this compound's potential in treating neuroblastoma, a highly aggressive childhood cancer. In vitro experiments demonstrated that nafamostat significantly inhibited the migration and invasion of Neuro-2a neuroblastoma cells without affecting their proliferation at 24 hours post-treatment. The inhibition of vascular endothelial growth factor (VEGF) production was identified as a key mechanism behind its effects on tumor cell motility .
Table 1: Effects of this compound on Neuro-2a Cells
Parameter | Control Group | This compound (50 µM) |
---|---|---|
Cell Migration (Wound Healing Assay) | Significant Migration | Reduced Migration |
VEGF Production (ELISA) | High | Significantly Decreased |
Cell Proliferation (WST-8 Assay) | Normal | No Significant Change |
Other Cancers
This compound has also shown promise against other cancer types. In studies involving colorectal and breast cancers, it was found to suppress cell adhesion and invasion through the downregulation of NF-κB levels. However, the specificity of its effects appears to depend on the cancer type and cellular context, indicating a complex interaction with different signaling pathways .
Antiviral Activity
This compound's antiviral properties have been particularly emphasized during the COVID-19 pandemic. As a TMPRSS2 inhibitor, it has demonstrated early antiviral activity against SARS-CoV-2, leading to interest in its potential use for treating COVID-19 pneumonia. Clinical trials have reported a good safety profile for nafamostat when used in hospitalized patients with COVID-19 .
Table 2: Clinical Trial Outcomes for this compound in COVID-19
Study Phase | Patient Population | Outcome |
---|---|---|
Randomized Clinical Trial | Hospitalized COVID-19 Patients | Good Safety Profile |
Efficacy Evaluation | Severe Cases | Early Antiviral Activity |
Case Studies
- COVID-19 Treatment : A randomized clinical trial evaluated this compound's efficacy in patients with severe COVID-19 pneumonia. The results indicated that patients receiving nafamostat experienced improved clinical outcomes compared to controls, supporting its use as a therapeutic agent during viral infections .
- Neuroblastoma Intervention : In a preclinical model using mice with implanted Neuro-2a tumors, this compound treatment resulted in reduced tumor size and metastasis compared to untreated controls. This emphasizes its potential as an adjunct therapy in neuroblastoma treatment strategies .
Q & A
Basic Research Questions
Q. What are the primary biochemical mechanisms of Nafamostat mesylate in protease inhibition?
this compound acts as a broad-spectrum serine protease inhibitor, targeting enzymes such as tryptase (Ki = 95.3 pM), Factor XII, Factor X, and granzyme A . It also inhibits transmembrane protease serine 2 (TMPRSS2), which is critical for SARS-CoV-2 spike protein activation, thereby blocking viral entry into host cells . Methodologically, its inhibitory activity is validated via in vitro enzyme assays (e.g., fluorogenic substrate cleavage assays) and structural homology modeling to compare binding affinities with other inhibitors like Camostat .
Q. How is this compound utilized in studying inflammatory pathways?
Nafamostat suppresses NF-κB activation, a key regulator of inflammatory cytokines like TNF-α and IL-5. Researchers typically use western blotting to measure NF-κB expression in treated cells and ELISA to quantify cytokine levels in supernatants . For example, in neuroblastoma models, it reduced VEGF production, assessed via ELISA, which correlates with diminished angiogenesis and metastasis .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s effects on NF-κB signaling?
Discrepancies arise from cell-type specificity: Nafamostat inhibits NF-κB in pancreatic and colorectal cancer cells but shows no effect in neuroblastoma (Neuro-2a) models . To address this, researchers should:
- Compare dose-response curves across cell lines (e.g., 0.1–100 µM).
- Use RNA sequencing to identify alternative pathways (e.g., STAT3) that may compensate for NF-κB .
- Validate findings in in vivo models (e.g., murine metastasis assays) to assess translational relevance .
Q. What experimental designs are optimal for evaluating Nafamostat’s anti-metastatic effects?
Key methodologies include:
- Wound healing assays : To quantify migration inhibition in Neuro-2a cells (e.g., 24-hour treatment with 10 µM Nafamostat reduces migration by 60%) .
- Transwell invasion assays : Using Matrigel-coated chambers to assess extracellular matrix penetration.
- VEGF ELISA : To correlate reduced cytokine levels with metastatic potential .
- Orthotopic mouse models : Monitoring tumor dissemination via bioluminescence imaging .
Q. How does this compound’s efficacy vary between in vitro and in vivo models for viral infections like SARS-CoV-2?
While in vitro studies show potent TMPRSS2 inhibition (IC₅₀ ~0.6 nM), clinical trials report limited mortality reduction in COVID-19 patients . Researchers must consider:
- Pharmacokinetics : Short plasma half-life (~23 minutes) requiring continuous infusion for sustained action .
- Cell-type dependency : Lung cell lines (e.g., Calu-3) show higher sensitivity than kidney cells (Vero E6) due to TMPRSS2 expression variability .
- Combination therapies : Synergy with antivirals like Favipiravir to target both viral entry and replication .
Q. Methodological Considerations
Q. What strategies optimize this compound dosing in continuous kidney replacement therapy (CKRT)?
- Dose-ranging studies : Compare 0.1–0.4 mg/kg/h to balance anticoagulation efficacy (prolonged filter lifespan) and bleeding risk .
- Pharmacodynamic monitoring : Measure activated partial thromboplastin time (aPTT) to adjust dosing dynamically.
- Retrospective cohort analyses : Leverage existing clinical data to identify dose-response correlations in critically ill patients .
Q. How can researchers assess Nafamostat’s specificity against related proteases (e.g., TMPRSS2 vs. tryptase)?
- Competitive inhibition assays : Use recombinant proteases with fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC for TMPRSS2).
- Structural modeling : Compare binding poses of Nafamostat and Camostat in TMPRSS2 active sites to identify residue-specific interactions (e.g., Camostat’s stronger hydrogen bonding with Asp435) .
- Selectivity panels : Screen against >50 proteases to identify off-target effects .
Q. Data Interpretation and Translational Challenges
Q. Why do clinical outcomes for Nafamostat in COVID-19 diverge from preclinical findings?
A 2024 meta-analysis of 16,195 patients found no mortality benefit (OR = 0.88, 95% CI: 0.20–3.75), contrasting with in vitro efficacy . Contributing factors include:
- Late administration : Most trials initiated treatment post-hospitalization, missing the early viral replication phase.
- Heterogeneous cohorts : Variability in comorbidities (e.g., diabetes) and concurrent therapies (e.g., corticosteroids) .
- Endpoint selection : Focus on viral load reduction vs. clinical improvement .
Q. What are the implications of Nafamostat’s dual role as an anticoagulant and antiviral agent?
Researchers must balance anticoagulation (Factor XII inhibition) with antiviral effects in study designs:
Eigenschaften
CAS-Nummer |
82956-11-4 |
---|---|
Molekularformel |
C20H21N5O5S |
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
(6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino)benzoate;methanesulfonic acid |
InChI |
InChI=1S/C19H17N5O2.CH4O3S/c20-17(21)14-2-1-13-10-16(8-5-12(13)9-14)26-18(25)11-3-6-15(7-4-11)24-19(22)23;1-5(2,3)4/h1-10H,(H3,20,21)(H4,22,23,24);1H3,(H,2,3,4) |
InChI-Schlüssel |
ZESSXQLDESEKGC-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N |
Isomerische SMILES |
CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)[NH3+])N=C([NH3+])N |
Kanonische SMILES |
CS(=O)(=O)O.C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N |
Aussehen |
Assay:≥98%A crystalline solid |
Piktogramme |
Health Hazard |
Synonyme |
6'-amidino-2-naphthyl 4-guanidinobenzoate FUT 175 FUT-175 nafamostat nafamostat dihydrochloride nafamostat mesilate nafamostat mesylate nafamstat mesilate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.